Iopanoic acid, (+)-

Description

BenchChem offers high-quality Iopanoic acid, (+)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Iopanoic acid, (+)- including the price, delivery time, and more detailed information at info@benchchem.com.

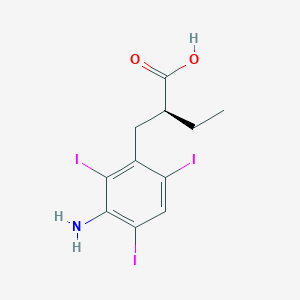

Structure

2D Structure

3D Structure

Properties

CAS No. |

17879-96-8 |

|---|---|

Molecular Formula |

C11H12I3NO2 |

Molecular Weight |

570.93 g/mol |

IUPAC Name |

(2S)-2-[(3-amino-2,4,6-triiodophenyl)methyl]butanoic acid |

InChI |

InChI=1S/C11H12I3NO2/c1-2-5(11(16)17)3-6-7(12)4-8(13)10(15)9(6)14/h4-5H,2-3,15H2,1H3,(H,16,17)/t5-/m0/s1 |

InChI Key |

OIRFJRBSRORBCM-YFKPBYRVSA-N |

SMILES |

CCC(CC1=C(C(=C(C=C1I)I)N)I)C(=O)O |

Isomeric SMILES |

CC[C@@H](CC1=C(C(=C(C=C1I)I)N)I)C(=O)O |

Canonical SMILES |

CCC(CC1=C(C(=C(C=C1I)I)N)I)C(=O)O |

Synonyms |

Benzenepropanoic acid, 3-amino-α-ethyl-2,4,6-triiodo-, (S)- |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of (+)-Iopanoic Acid on Deiodinases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thyroid hormones are critical regulators of metabolism, growth, and development in vertebrates. The biological activity of thyroid hormones is primarily mediated by 3,5,3'-triiodothyronine (T3), which is mainly produced from the prohormone thyroxine (T4) in peripheral tissues. This conversion is a crucial control point in thyroid hormone signaling and is catalyzed by a family of selenoenzymes known as iodothyronine deiodinases (DIOs). There are three main types of deiodinases:

-

Type 1 Deiodinase (DIO1): Found predominantly in the liver, kidney, and thyroid gland, DIO1 is involved in the production of circulating T3 and the clearance of reverse T3 (rT3).

-

Type 2 Deiodinase (DIO2): Located in tissues like the brain, pituitary, and brown adipose tissue, DIO2 plays a key role in the local, intracellular production of T3, which is crucial for tissue-specific thyroid hormone action.

-

Type 3 Deiodinase (DIO3): This enzyme is the primary inactivator of thyroid hormones, converting T4 to the inactive rT3 and T3 to 3,3'-diiodothyronine (B1196669) (T2).

(+)-Iopanoic acid (IOP) is an iodine-containing radiocontrast agent historically used for cholecystography. Beyond its imaging applications, it is a well-characterized and potent inhibitor of deiodinase enzymes, making it an invaluable tool for studying thyroid hormone metabolism and a potential therapeutic agent for conditions of thyroid hormone excess, such as thyrotoxicosis.[1] This guide provides a detailed examination of the mechanism of action of (+)-iopanoic acid on deiodinases, focusing on its inhibitory kinetics, isoform selectivity, and the experimental methodologies used for its characterization.

Core Mechanism of Action

The primary mechanism by which iopanoic acid modulates thyroid hormone activity is through the direct inhibition of deiodinase enzymes, specifically DIO1 and DIO2.[1] This inhibition reduces the conversion of T4 to the more metabolically active T3, leading to a rapid decrease in circulating and intracellular T3 levels.[2]

Competitive Inhibition

Kinetic studies have demonstrated that iopanoic acid acts as a competitive inhibitor of both DIO1 and DIO2.[3] This means that IOP binds to the active site of the deiodinase enzyme, the same site where the natural substrates (T4 and rT3) bind. By occupying the active site, iopanoic acid prevents the enzyme from catalyzing the deiodination of its physiological substrates. The structural similarity of iopanoic acid to thyroid hormones is thought to be the basis for this competitive interaction.

Isoform Selectivity

Iopanoic acid exhibits a clear selectivity profile for the different deiodinase isoforms:

-

DIO1 and DIO2: It is a potent inhibitor of both these activating enzymes.[1]

-

DIO3: In vitro studies have shown that iopanoic acid does not significantly inhibit human or Xenopus laevis DIO3 under standard assay conditions.[4] This selectivity makes it a useful tool for dissecting the specific roles of the activating deiodinases.

Iopanoic Acid as a Substrate for DIO1

A notable characteristic of the interaction between iopanoic acid and DIO1 is that IOP not only acts as an inhibitor but also serves as a substrate for the enzyme.[5][6] DIO1 can catalyze the monodeiodination of iopanoic acid, leading to the release of iodide.[5] This dual role is significant; while competitively inhibiting the deiodination of T4 and rT3, iopanoic acid itself is metabolized by DIO1. This may contribute to what has been described as a noncompetitive effect in vivo, as the processing of iopanoic acid could lead to the depletion of the enzyme over time.[6]

Quantitative Inhibition Data

The potency of iopanoic acid as a deiodinase inhibitor has been quantified in several studies. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters used to describe its efficacy.

Table 1: IC50 Values for Iopanoic Acid Inhibition of Deiodinases

| Deiodinase Isoform | Species | IC50 (μM) | Reference |

| DIO1 | Human | 97 | [4] |

| DIO2 | Human | 231 | [4] |

| DIO3 | Human | No inhibition observed | [4] |

| DIO3 | Xenopus laevis | No inhibition observed | [4] |

Table 2: Ki Values for Iopanoic Acid Inhibition of Deiodinases

| Deiodinase Isoform | Substrate | Ki (μM) | Reference |

| 5'-deiodinase (likely DIO1) | rT3 | ~2 | [3] |

| 5'-deiodinase (likely DIO1) | 3',5'-T2 | ~2 | [3] |

Note: The available literature primarily provides IC50 values. Specific Ki values for purified DIO1 and DIO2 isoforms are less commonly reported but are generally in the low micromolar range, confirming potent inhibition.

Signaling Pathway and Point of Inhibition

Iopanoic acid intervenes at a critical step in the thyroid hormone signaling pathway: the activation of the prohormone T4. By inhibiting DIO1 and DIO2, it effectively reduces the bioavailability of the active hormone T3 to its nuclear receptors, thereby dampening downstream gene expression.

Caption: Thyroid hormone activation pathway and iopanoic acid inhibition.

Experimental Protocols

The characterization of iopanoic acid as a deiodinase inhibitor relies on robust in vitro enzyme inhibition assays. While traditional methods used radioactively labeled substrates, modern non-radioactive methods are now common. Below is a detailed methodology for a non-radioactive deiodinase inhibition assay based on the Sandell-Kolthoff reaction.

Non-Radioactive Deiodinase Inhibition Assay (Sandell-Kolthoff Method)

This protocol is adapted from methodologies described by Renko et al. (2012).[5] It measures the amount of iodide released from a thyroid hormone substrate by the deiodinase enzyme.

1. Reagents and Materials:

-

Enzyme Source: Microsomal preparations from tissues expressing the deiodinase of interest (e.g., human embryonic kidney cells, HEK293, transfected to express recombinant human DIO1 or DIO2).

-

Assay Buffer: 0.1 M HEPES or 0.2 M Potassium Phosphate (KPO4), pH 6.8-7.0, containing 1-2 mM EDTA.

-

Cofactor: Dithiothreitol (DTT).

-

Substrate: Reverse T3 (rT3) is a common substrate for DIO1 assays.

-

Inhibitor: (+)-Iopanoic acid dissolved in DMSO.

-

Reaction Stop Solution: Not always necessary if proceeding directly to iodide quantification.

-

Iodide Quantification Reagents (Sandell-Kolthoff):

-

Arsenite Solution: 25 mM Sodium Arsenite (NaAsO2), 0.8 M NaCl, 0.5 M H2SO4.

-

Cerium Solution: 22 mM Ammonium Cerium(IV) Sulfate [(NH4)4Ce(SO4)4], 0.44 M H2SO4.

-

-

Equipment: 96-well microplates, incubator, microplate reader capable of kinetic reads at 405-420 nm.

2. Assay Procedure:

-

Enzyme Preparation: Thaw and dilute the recombinant deiodinase enzyme preparation in the assay buffer to a pre-determined optimal concentration.

-

Plate Setup:

-

In a 96-well plate, add 10 µL of iopanoic acid dilutions (in 10% DMSO) to the appropriate wells. For controls, add 10% DMSO (for 100% activity) and a known inhibitor like propylthiouracil (B1679721) (PTU) for DIO1 (for 0% activity).

-

Add 40 µL of the diluted enzyme preparation to each well.

-

-

Reaction Initiation:

-

Prepare a substrate master mix containing the assay buffer, DTT (final concentration ~40-80 mM), and rT3 (final concentration ~10 µM).

-

Initiate the enzymatic reaction by adding 50 µL of the substrate master mix to each well. The final reaction volume is typically 100-120 µL with a final DMSO concentration of 1%.

-

-

Incubation: Seal the plate and incubate at 37°C for a defined period (e.g., 2-3 hours), often with shaking.

-

Iodide Quantification:

-

After incubation, stop the reaction by placing the plate on ice or by adding an acid.

-

Transfer 50 µL of the reaction supernatant to a new 96-well plate.

-

Add 50 µL of the arsenite solution to each well.

-

Initiate the colorimetric Sandell-Kolthoff reaction by adding 50 µL of the yellow cerium solution.

-

Immediately place the plate in a microplate reader and measure the decrease in absorbance at 405 nm over time (e.g., every 30 seconds for 20 minutes). The rate of color loss is proportional to the iodide concentration.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Normalize the data to the controls (0% and 100% activity).

-

Plot the percent inhibition versus the logarithm of the iopanoic acid concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

-

Note: When using iopanoic acid, which is itself a substrate for DIO1 and contains iodine, an alternative LC-MS/MS method may be required for precise quantification. This involves stopping the reaction and measuring the formation of the specific product (e.g., T2 from rT3) rather than iodide release.[4]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for screening and characterizing a potential deiodinase inhibitor like iopanoic acid using an in vitro assay.

Caption: A typical workflow for an in vitro deiodinase inhibition assay.

Conclusion

(+)-Iopanoic acid is a potent, competitive inhibitor of the activating iodothyronine deiodinases, DIO1 and DIO2, with minimal to no effect on the inactivating enzyme, DIO3. Its mechanism involves binding to the enzyme's active site, thereby blocking the conversion of T4 to T3. A unique feature of its interaction with DIO1 is its dual role as both an inhibitor and a substrate. The quantitative data (IC50 and Ki values) confirm its efficacy in the low micromolar range. The detailed experimental protocols, particularly non-radioactive assays, have enabled its thorough characterization and facilitate the screening of other potential deiodinase inhibitors. For researchers and drug development professionals, iopanoic acid remains a cornerstone tool for modulating thyroid hormone signaling and serves as a reference compound in the search for novel therapeutics targeting the deiodinase enzyme family.

References

- 1. What is the mechanism of Iopanoic Acid? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of the mechanistic linkages between iodothyronine deiodinase inhibition and impaired thyroid-mediated growth and development in Xenopus laevis using iopanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Identification of iopanoic acid as substrate of type 1 deiodinase by a novel nonradioactive iodide-release assay - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (+)-Iopanoic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract: (+)-Iopanoic acid is the dextrorotatory enantiomer of iopanoic acid, a tri-iodinated benzene (B151609) derivative. Historically utilized as an oral radiocontrast agent for cholecystography, its significance in research extends to its potent inhibitory effects on thyroid hormone metabolism.[1][2][3] This document provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of (+)-iopanoic acid, intended for a technical audience in research and drug development.

Chemical Structure and Identification

(+)-Iopanoic acid, a derivative of benzenepropanoic acid, is characterized by a butyric acid moiety attached to a tri-iodinated aminobenzene ring. The presence of three heavy iodine atoms is central to its radiopaque properties.

IUPAC Name: (+)-2-[(3-amino-2,4,6-triiodophenyl)methyl]butanoic acid.[4]

Stereochemistry: Iopanoic acid is a chiral compound, existing as a racemic mixture of dextrorotatory (+) and levorotatory (-) enantiomers.[5][6] This guide focuses on the (+)-enantiomer.

Structural Identifiers:

-

CAS Number: 96-83-3 (for the racemic mixture)[4][7], 17879-96-8 (for the d-Form)[5]

-

SMILES: CCC(CC1=C(C(=C(C=C1I)I)N)I)C(=O)O[4]

Physicochemical Properties

Iopanoic acid presents as a light yellowish-white or cream-colored crystalline powder with a faintly aromatic odor.[4][8][9] It is known to darken upon exposure to light.[4][8]

Table 1: Quantitative Physicochemical Data for Iopanoic Acid

| Property | Value | Source(s) |

| Molecular Weight | 570.93 g/mol | [4][5][7] |

| Melting Point | 162°C ((+)-enantiomer) | [5] |

| 155.2-157°C (dl-racemic mixture) | [5][10] | |

| Boiling Point | ~400°C | [9] |

| pKa | 4.8 (at 25°C) | [5][9] |

| Water Solubility | 348.3 mg/L (at 37°C); Practically insoluble | [8][9] |

| Organic Solvent Solubility | Soluble in ethanol, acetone, chloroform, ether, and dilute alkali solutions.[4][8][9][10] | |

| Optical Rotation [α]D²⁰ | +5.1 ± 0.1° (c = 2 in ethanol) | [5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of iopanoic acid.

Table 2: ¹³C NMR Spectral Data for Iopanoic Acid

Solvent: DMSO-d6, Frequency: 25.16 MHz

| Chemical Shift (ppm) | Intensity |

| 175.28 | 810.00 |

| 147.88 | 901.00 |

| 146.84 | 372.00 |

| 143.89 | 1000.00 |

| 88.58 | 587.00 |

| 84.16 | 587.00 |

| 80.46 | 562.00 |

| 47.23 | 281.00 |

| 46.41 | 438.00 |

| 23.63 | 413.00 |

| 12.04 | 653.00 |

| (Data sourced from PubChem CID 3735)[4] |

¹H NMR Spectra: Proton NMR data is also available, showing characteristic shifts for the aromatic, alkyl, and carboxylic acid protons.[4][11]

Mechanism of Action: A Dual Role

Iopanoic acid exhibits two primary mechanisms of action, making it a subject of interest in both diagnostics and endocrinology.

-

Radiocontrast Agent: The high concentration of iodine within the molecule (66.68% by mass) allows it to effectively absorb X-rays.[2][5] After oral administration, it is absorbed, excreted by the liver into the bile, and concentrated in the gallbladder, enhancing the contrast of the biliary system during radiographic imaging.[1][2]

-

Enzyme Inhibition: Iopanoic acid is a potent inhibitor of 5'-deiodinase enzymes (both 5'DID-1 and 5'DID-2).[3][12] These enzymes are critical for the peripheral conversion of the prohormone thyroxine (T4) into the more biologically active triiodothyronine (T3).[1][3] By blocking this conversion, iopanoic acid can rapidly reduce circulating T3 levels, which has been leveraged therapeutically for the acute management of severe hyperthyroidism and thyrotoxicosis.[1][3][13]

Caption: Inhibition of 5'-deiodinase by (+)-Iopanoic acid, blocking T4 to T3 conversion.

Experimental Protocols

Synthesis of β-(3-Amino-2,4,6-Triiodophenyl)-α-Ethylpropionic Acid (dl-Iopanoic Acid)

The synthesis of iopanoic acid is a multi-step process. The following outlines the general synthetic route for the racemic mixture.[9][14]

-

Step A: Preparation of α-Ethyl-m-Nitrocinnamic Acid: This intermediate is prepared via the condensation of m-nitrobenzaldehyde with butyric anhydride (B1165640) in the presence of sodium butyrate. The crude product is then crystallized from ethanol.[9][14]

-

Step B: Reduction to m-Amino-α-Ethylhydrocinnamic Acid: The nitro group of the cinnamic acid derivative is reduced to an amino group. This step yields the non-iodinated precursor.

-

Step C: Iodination to form β-(3-Amino-2,4,6-Triiodophenyl)-α-Ethylpropionic Acid: The final step involves the iodination of the amino-acid precursor. A solution of the m-amino-α-ethylhydrocinnamic acid in hydrochloric acid is treated with an iodine monochloride solution. The resulting tri-iodinated product, iopanoic acid, is then purified by recrystallization from methanol.[9][14]

Caption: A simplified workflow for the multi-step synthesis of racemic iopanoic acid.

Assay for Quantification

A common assay method involves titration to determine the purity of an iopanoic acid sample.[8]

-

Accurately weigh approximately 0.4 g of the sample and place it in a 125-mL conical flask.

-

Add 30 mL of sodium hydroxide (B78521) (50 g/l) and 0.5 g of zinc powder.

-

Connect the flask to a reflux condenser and boil for 30 minutes.

-

Cool the flask, rinse the condenser with 20 mL of water, and filter the mixture.

-

To the filtrate, add 5 mL of glacial acetic acid and 1 mL of tetrabromophenolphthalein (B75775) ethyl ester indicator.

-

Titrate with a standardized 0.05 mol/l silver nitrate (B79036) solution until the yellow precipitate's color changes to green.

-

Each mL of 0.05 mol/l silver nitrate is equivalent to 9.516 mg of C₁₁H₁₂I₃NO₂.[8][15]

In Vivo Animal Studies

Iopanoic acid has been used in animal models to study its effects on thyroid hormone metabolism. For example, in one protocol, pregnant Wistar rats were administered 10 mg of iopanoic acid subcutaneously every 12 hours from day 18 of gestation to study its effect on 5'-Deiodinase activity in fetal tissues.[16]

Conclusion

(+)-Iopanoic acid is a molecule with a well-defined chemical structure and a distinct profile of physicochemical properties. Its dual role as a diagnostic imaging agent and a potent enzyme inhibitor underscores its importance in both clinical and research settings. The detailed understanding of its synthesis, properties, and biological mechanism of action provides a solid foundation for professionals in drug development and scientific research exploring its potential applications or derivatives.

References

- 1. What is the mechanism of Iopanoic Acid? [synapse.patsnap.com]

- 2. What is Iopanoic Acid used for? [synapse.patsnap.com]

- 3. Iopanoic acid - Wikipedia [en.wikipedia.org]

- 4. Iopanoic Acid | C11H12I3NO2 | CID 3735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Iopanoic Acid [drugfuture.com]

- 6. GSRS [precision.fda.gov]

- 7. Iopanoic Acid [webbook.nist.gov]

- 8. cdn.who.int [cdn.who.int]

- 9. Page loading... [wap.guidechem.com]

- 10. Buy Iopanoic acid | 96-83-3 | >98% [smolecule.com]

- 11. Iopanoic acid (96-83-3) 1H NMR spectrum [chemicalbook.com]

- 12. adooq.com [adooq.com]

- 13. Unlicensed Iopanoic acid | CUH [cuh.nhs.uk]

- 14. Iopanoic acid | 96-83-3 [chemicalbook.com]

- 15. scribd.com [scribd.com]

- 16. medchemexpress.com [medchemexpress.com]

(+)-Iopanoic acid synthesis pathway and precursors

An In-depth Technical Guide to the Synthesis of (+)-Iopanoic Acid

This technical guide provides a detailed overview of the synthesis pathway for (+)-Iopanoic acid, a compound historically used as a radiocontrast agent for cholecystography.[1] The synthesis involves a three-step process commencing from m-nitrobenzaldehyde. This document is intended for researchers, scientists, and professionals in drug development, offering comprehensive experimental protocols, quantitative data, and a visual representation of the synthetic route.

Overview of the Synthesis Pathway

The synthesis of (+)-Iopanoic acid is achieved through a sequence of three primary chemical transformations:

-

Perkin Condensation: The initial step involves the condensation of m-nitrobenzaldehyde with butyric anhydride (B1165640) in the presence of sodium butyrate (B1204436) to yield α-ethyl-m-nitrocinnamic acid.

-

Reduction of the Nitro Group: The nitro group of α-ethyl-m-nitrocinnamic acid is subsequently reduced to an amino group to form m-amino-α-ethylhydrocinnamic acid. This reduction is typically carried out using a Raney nickel catalyst under a hydrogen atmosphere.

-

Tri-iodination of the Benzene (B151609) Ring: The final step is the electrophilic substitution of the activated benzene ring of m-amino-α-ethylhydrocinnamic acid with iodine, using iodine monochloride as the iodinating agent, to produce β-(3-amino-2,4,6-triiodophenyl)-α-ethylpropionic acid, which is Iopanoic acid.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of (+)-Iopanoic acid, based on the described experimental protocols.

| Step | Reactant | MW ( g/mol ) | Amount | Molar Eq. | Product | MW ( g/mol ) | Yield (g) | Yield (%) |

| 1 | m-Nitrobenzaldehyde | 151.12 | 100 g | 1.00 | α-Ethyl-m-nitrocinnamic acid | 221.21 | ~105 g | ~72% |

| Butyric anhydride | 158.19 | 210 g | 2.00 | |||||

| Sodium butyrate | 110.09 | 73 g | 1.00 | |||||

| 2 | α-Ethyl-m-nitrocinnamic acid | 221.21 | 50 g | 1.00 | m-Amino-α-ethylhydrocinnamic acid | 193.24 | ~20 g | ~46% |

| Sodium hydroxide | 40.00 | 9.1 g | 1.00 | |||||

| Raney nickel | - | catalyst | - | |||||

| 3 | m-Amino-α-ethylhydrocinnamic acid | 193.24 | 5.0 g | 1.00 | (+)-Iopanoic acid | 570.93 | ~8 g | ~55% |

| Iodine monochloride | 162.36 | 3.2 mL | ~2.00 |

Detailed Experimental Protocols

Step 1: Synthesis of α-Ethyl-m-Nitrocinnamic Acid

This step involves a Perkin condensation reaction.

-

Materials:

-

m-Nitrobenzaldehyde: 100 g

-

Butyric anhydride: 210 g

-

Sodium butyrate: 73 g

-

Ethanol

-

-

Procedure:

-

A mixture of m-nitrobenzaldehyde, butyric anhydride, and sodium butyrate is prepared.

-

The reaction mixture is heated to reflux.

-

After the reaction is complete, the crude α-ethyl-m-nitrocinnamic acid is isolated.

-

The crude product is purified by crystallization from ethanol.

-

The final product is α-ethyl-m-nitrocinnamic acid with a melting point of 140–142°C. A stereoisomer may be isolated from the filtrates, which has a melting point of 105–106°C.

-

Step 2: Synthesis of m-Amino-α-Ethylhydrocinnamic Acid

This step involves the reduction of the nitro group to an amine and the reduction of the cinnamic acid double bond.

-

Materials:

-

α-Ethyl-m-nitrocinnamic acid: 50 g

-

Sodium hydroxide: 9.1 g

-

Raney nickel catalyst: 5 teaspoons

-

Water: 600 cc

-

Hydrochloric acid

-

Ammonium (B1175870) hydroxide

-

Acetic acid

-

-

Procedure:

-

A mixture of α-ethyl-m-nitrocinnamic acid, sodium hydroxide, and water is prepared.

-

Raney nickel catalyst is added to the mixture.

-

The mixture is shaken at 32°C in a hydrogen atmosphere at an initial pressure of 450 psi until the calculated amount of hydrogen is absorbed.

-

The solution is filtered to remove the catalyst.

-

The filtered solution is acidified with hydrochloric acid, made basic with ammonium hydroxide, and then re-acidified with acetic acid.

-

The solution is concentrated, which causes an oil to separate. This oil crystallizes upon standing.

-

The resulting product is m-amino-α-ethylhydrocinnamic acid, with a melting point of 60–68°C.

-

Step 3: Synthesis of β-(3-Amino-2,4,6-Triiodophenyl)-α-Ethylpropionic Acid ((+)-Iopanoic Acid)

This final step is the iodination of the aromatic ring.

-

Materials:

-

m-Amino-α-ethylhydrocinnamic acid: 5.0 g

-

Concentrated hydrochloric acid: 5 cc in 100 cc of water, plus an additional 25 cc

-

Iodine monochloride: 3.2 cc in 25 cc of water

-

Sodium bisulfite

-

Morpholine (B109124) (for further purification)

-

Ether (for further purification)

-

Sulfur dioxide (for further purification)

-

-

Procedure:

-

A solution of m-amino-α-ethylhydrocinnamic acid in water containing concentrated hydrochloric acid is prepared.

-

This solution is added over a period of 30 minutes to a stirred solution of iodine monochloride in water and concentrated hydrochloric acid, heated to 60°C.

-

After the addition is complete, the heating is continued for one hour at 60–70°C, during which a black oil separates and gradually solidifies.

-

The mixture is cooled, and sodium bisulfite is added to decolorize it.

-

The product is recrystallized from methanol, yielding β-(3-amino-2,4,6-triiodophenyl)-α-ethylpropionic acid with a melting point of 147–150°C.

-

For further purification, the morpholine salt can be precipitated from an ether solution, and the free amino acid regenerated by treating a methanol solution of the salt with sulfur dioxide. The pure amino acid has a melting point of 155–156.5°C.

-

Visualization of the Synthesis Pathway

The following diagram illustrates the logical flow of the synthesis of (+)-Iopanoic acid from its precursors.

Caption: Synthesis pathway of (+)-Iopanoic acid.

References

(+)-Iopanoic Acid as a Substrate for Type 1 Deiodinase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Iopanoic acid, a well-known oral cholecystographic agent, has long been recognized for its potent inhibitory effects on iodothyronine deiodinases, the family of enzymes responsible for the activation and inactivation of thyroid hormones. This inhibitory action, particularly on type 1 deiodinase (DIO1), has been a subject of extensive research, especially in the context of treating hyperthyroidism. However, a crucial aspect of the interaction between (+)-iopanoic acid and DIO1 is its dual role not only as an inhibitor but also as a substrate for the enzyme. This technical guide provides an in-depth exploration of (+)-iopanoic acid's function as a DIO1 substrate, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of the underlying biochemical and experimental processes.

Quantitative Data Summary

The interaction of (+)-iopanoic acid with type 1 deiodinase is multifaceted. While it acts as a substrate, it also exhibits inhibitory properties. The following table summarizes the available quantitative data for this interaction.

| Parameter | Value | Species/Enzyme Source | Experimental Conditions | Reference |

| IC50 | 97 µM | Human DIO1 (recombinant) | in vitro enzyme inhibition assay | [1] |

Signaling Pathway: Thyroid Hormone Deiodination

The deiodinase enzymes play a pivotal role in regulating the local and systemic availability of active thyroid hormone (T3). Type 1 deiodinase is primarily expressed in the liver, kidney, and thyroid and is involved in both the activation of thyroxine (T4) to triiodothyronine (T3) and the inactivation of thyroid hormones.

Caption: Thyroid hormone activation and inactivation pathways mediated by Type 1 Deiodinase.

Experimental Protocol: Nonradioactive Iodide-Release Assay

The characterization of (+)-iopanoic acid as a DIO1 substrate was facilitated by the development of a novel nonradioactive iodide-release assay. This method circumvents the need for radioactively labeled substrates by employing the Sandell-Kolthoff reaction to photometrically quantify the iodide released during the deiodination process[2][3].

Principle: The assay measures the catalytic activity of DIO1 by quantifying the amount of iodide released from a substrate. The released iodide then catalyzes the reduction of Ce(IV) to Ce(II) by arsenite, leading to a measurable decrease in the yellow color of the Ce(IV) solution.

Materials:

-

Murine liver microsomes (as a source of DIO1)

-

(+)-Iopanoic acid

-

Potassium phosphate (B84403) buffer (KPO4), pH 6.8

-

Ethylenediaminetetraacetic acid (EDTA)

-

Dithiothreitol (B142953) (DTT)

-

Propylthiouracil (PTU) (as a specific inhibitor of DIO1 for control experiments)

-

Dowex W50-X2 resin

-

Acetic acid

-

Cerium solution: 22 mM (NH4)4Ce(SO4)4 and 0.44 M H2SO4

-

Arsenite solution: 25 mM NaAsO2, 0.8 M NaCl, and 0.5 M H2SO4

-

Microtiter plates (96-well) and column packages

Procedure:

-

Enzyme Preparation: Prepare a microsomal fraction from murine liver tissue, which is a rich source of DIO1. Determine the protein concentration of the microsomal preparation.

-

Reaction Setup:

-

In a 0.2-mL reaction well, add 40 µL of the microsomal DIO1 preparation.

-

For control reactions to confirm DIO1-specific activity, add 10 µL of 10 mM PTU. For test reactions, add 10 µL of water.

-

Prepare a substrate mix containing the desired concentration of (+)-iopanoic acid, 0.2 M KPO4 (pH 6.8), 2 mM EDTA, and 80 mM DTT.

-

Initiate the reaction by adding 50 µL of the substrate mix to each well. The final reaction volume is 100 µL.

-

-

Incubation: Incubate the reaction tubes for a defined period (e.g., 2 hours) at 37°C.

-

Reaction Termination and Protein Removal: Stop the reaction by placing the tubes on ice. Centrifuge the tubes at 15,000 x g for 5 minutes at 4°C to pellet the protein.

-

Iodide Separation:

-

Transfer 75 µL of the supernatant to a 96-well column package containing Dowex W50-X2 resin.

-

Add 100 µL of 10% acetic acid to each column.

-

Elute the free iodide into a 96-deep well plate by applying a vacuum.

-

-

Iodide Quantification (Sandell-Kolthoff Reaction):

-

Transfer 50 µL of the eluate (or a dilution thereof) to a new microtiter plate.

-

Add 50 µL of the cerium solution to each well.

-

Start the colorimetric reaction by adding 50 µL of the arsenite solution.

-

Immediately measure the absorbance at 415 nm at the start of the reaction (t=0) and after a set time (e.g., 21 minutes) at 25°C using a microplate reader.

-

-

Data Analysis: Calculate the change in absorbance over time, which is proportional to the amount of iodide released. A standard curve with known iodide concentrations should be prepared to quantify the iodide released in the enzymatic reaction.

Experimental Workflow

The following diagram illustrates the key steps of the nonradioactive iodide-release assay.

Caption: Workflow for the nonradioactive iodide-release assay to measure DIO1 activity.

Logical Relationship: Dual Role of (+)-Iopanoic Acid

(+)-Iopanoic acid exhibits a dual interaction with type 1 deiodinase, acting as both a substrate and an inhibitor. This complex relationship is crucial for understanding its overall effect on thyroid hormone metabolism.

Caption: Dual role of (+)-Iopanoic acid as a substrate and inhibitor of Type 1 Deiodinase.

Conclusion

The characterization of (+)-iopanoic acid as a substrate for type 1 deiodinase adds a significant layer of complexity to its well-established role as a DIO1 inhibitor. This dual functionality underscores the intricate nature of enzyme-ligand interactions and has important implications for its pharmacological profile and therapeutic applications. The nonradioactive iodide-release assay provides a robust and accessible method for further investigating the substrate kinetics of iopanoic acid and other potential deiodinase substrates. Future research should aim to elucidate the precise Michaelis-Menten kinetics of iopanoic acid deiodination to provide a more complete quantitative understanding of its interaction with type 1 deiodinase. This knowledge will be invaluable for drug development professionals seeking to design more selective and effective modulators of thyroid hormone metabolism.

References

- 1. Characterization of the mechanistic linkages between iodothyronine deiodinase inhibition and impaired thyroid-mediated growth and development in Xenopus laevis using iopanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Identification of iopanoic acid as substrate of type 1 deiodinase by a novel nonradioactive iodide-release assay - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Inhibition of Thyroxine (T4) to Triiodothyronine (T3) Conversion by (+)-Iopanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the inhibitory effects of (+)-iopanoic acid (IOP) on the enzymatic conversion of thyroxine (T4) to the more biologically active triiodothyronine (T3). Historically utilized as a radiocontrast agent, iopanoic acid has garnered significant interest for its potent inhibition of the deiodinase enzymes that mediate thyroid hormone activation.[1][2] This document details the mechanism of action, presents quantitative inhibitory data, outlines relevant experimental protocols, and visualizes the involved biochemical pathways. The information herein is intended to serve as a valuable resource for researchers in endocrinology, pharmacology, and drug development exploring the therapeutic potential and biochemical implications of deiodinase inhibition.

Mechanism of Action: Inhibition of Iodothyronine Deiodinases

The conversion of the prohormone T4 to the active hormone T3 is a critical step in thyroid hormone signaling and is primarily catalyzed by a family of selenoenzymes known as iodothyronine deiodinases (DIOs).[3] There are three main types of deiodinases:

-

Type 1 Deiodinase (DIO1): Found predominantly in the liver, kidneys, and thyroid gland, DIO1 is responsible for the bulk of circulating T3 production.

-

Type 2 Deiodinase (DIO2): Located in the brain, pituitary gland, brown adipose tissue, and skeletal muscle, DIO2 plays a crucial role in regulating local T3 concentrations.

-

Type 3 Deiodinase (DIO3): This enzyme inactivates thyroid hormones by converting T4 to reverse T3 (rT3) and T3 to diiodothyronine (T2).

(+)-Iopanoic acid exerts its inhibitory effect on T4 to T3 conversion by acting as a competitive inhibitor of both DIO1 and DIO2.[4] Its chemical structure, which resembles that of thyroid hormones, allows it to bind to the active site of these enzymes, thereby preventing the natural substrate, T4, from being converted to T3.[4] Interestingly, iopanoic acid has also been identified as a substrate for DIO1, meaning the enzyme can deiodinate it.[1] While iopanoic acid is a potent inhibitor of DIO1 and DIO2, its effect on DIO3 is less pronounced under typical assay conditions.[3]

Quantitative Data: Inhibitory Potency of (+)-Iopanoic Acid

The inhibitory efficacy of (+)-iopanoic acid against human deiodinase enzymes has been quantified in vitro. The half-maximal inhibitory concentration (IC50) values provide a standardized measure of its potency.

| Enzyme Target | Inhibitor | IC50 (µM) | Inhibition Type | Reference |

| Human Type 1 Deiodinase (hDIO1) | (+)-Iopanoic Acid | 97 | Competitive | [3] |

| Human Type 2 Deiodinase (hDIO2) | (+)-Iopanoic Acid | 231 | Competitive | [3] |

| Human Type 3 Deiodinase (hDIO3) | (+)-Iopanoic Acid | No inhibition observed | - | [3] |

Note: While IC50 values are provided, specific Ki values for (+)-iopanoic acid are not consistently reported in the reviewed literature. IC50 values can be influenced by substrate concentration, and Ki is a more direct measure of binding affinity. The inhibition of DIO1 and DIO2 is consistently described as competitive.[4]

Signaling Pathways and Experimental Workflows

Thyroid Hormone Conversion Pathway

The conversion of T4 to T3 is a critical step in thyroid hormone activation. The following diagram illustrates this pathway and the points of inhibition by (+)-iopanoic acid.

References

- 1. Iopanoic acid - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Characterization of the mechanistic linkages between iodothyronine deiodinase inhibition and impaired thyroid-mediated growth and development in Xenopus laevis using iopanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Impact of (+)-Iopanoic Acid on Thyroid Hormone Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Iopanoic acid, an iodinated organic compound historically utilized as a radiopaque contrast agent for cholecystography, has garnered significant interest for its potent effects on thyroid hormone metabolism.[1] Its ability to modulate the peripheral conversion of thyroxine (T4) to the more biologically active triiodothyronine (T3) has made it a valuable tool in both clinical management of hyperthyroidism and in research settings to understand the intricacies of thyroid hormone regulation.[1][2] This technical guide provides an in-depth analysis of the mechanisms of action of (+)-iopanoic acid, quantitative data on its effects, detailed experimental protocols for studying its activity, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Deiodinase Enzymes

The primary mechanism by which (+)-iopanoic acid influences thyroid hormone metabolism is through the inhibition of a class of enzymes known as deiodinases.[1][2] These enzymes are crucial for the activation and inactivation of thyroid hormones.

Iopanoic acid is a potent inhibitor of both type 1 and type 2 iodothyronine deiodinases (DIO1 and DIO2).[2][3] These enzymes are responsible for converting the prohormone T4 into the active hormone T3 by removing an iodine atom from the outer ring of the thyroxine molecule.[1] By inhibiting DIO1 and DIO2, iopanoic acid effectively reduces the systemic and tissue-specific production of T3.[1][2] Additionally, iopanoic acid has been shown to inhibit type 3 deiodinase (DIO3), which is involved in the inactivation of thyroid hormones.[4]

Interestingly, further research has revealed that in addition to being an inhibitor, iopanoic acid can also act as a substrate for type 1 deiodinase.[2][5][6] This dual role adds a layer of complexity to its pharmacological profile.

Quantitative Effects on Thyroid Hormone Levels

The administration of (+)-iopanoic acid leads to characteristic and quantifiable changes in circulating thyroid hormone concentrations. These effects are a direct consequence of deiodinase inhibition.

| Parameter | Effect of (+)-Iopanoic Acid Administration | Quantitative Data | Study Population / Model | Citation |

| Serum Triiodothyronine (T3) | Decrease | 49.5% decline from baseline in obese men during calorie restriction. | Obese men | [7] |

| 75% decrease within 48 hours in a patient with severe hyperthyroidism. | Human patient | [8] | ||

| Marked fall by 75% of pre-therapy value by 96 hours in thyrotoxicosis patients. | Thyrotoxicosis patients | [3] | ||

| Serum Thyroxine (T4) | Increase | Remained markedly elevated in a patient with severe hyperthyroidism. | Human patient | [8] |

| Fell significantly by seven days of therapy in thyrotoxicosis patients (long-term effect). | Thyrotoxicosis patients | [3] | ||

| Serum Reverse T3 (rT3) | Increase | 289% increase compared to underfeeding alone in obese men. | Obese men | [7] |

| Significant increase in normal subjects. | Euthyroid volunteers | [9] | ||

| Serum Thyroid-Stimulating Hormone (TSH) | Increase | Twofold increase during treatment in obese men undergoing calorie restriction. | Obese men | [7] |

| Increased above baseline values 5 days after administration in euthyroid volunteers. | Euthyroid volunteers | [9] | ||

| In Vitro Deiodinase Inhibition | IC50 | hDIO1: 97 µM | In vitro (human enzyme) | [4] |

| IC50 | hDIO2: 231 µM | In vitro (human enzyme) | [4] |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key pathways and experimental logic discussed in this guide.

Caption: Inhibition of T4 to T3 conversion by (+)-Iopanoic Acid.

Caption: Workflow for a nonradioactive deiodinase activity assay.

Experimental Protocols

Nonradioactive Deiodinase Activity Assay

This protocol is based on the method described by Renko et al. (2012), which utilizes the Sandell-Kolthoff reaction to quantify iodide release.[5][6]

1. Preparation of Microsomes:

-

Homogenize tissue samples (e.g., liver, kidney) in an appropriate buffer.

-

Perform differential centrifugation to isolate the microsomal fraction, which is enriched with deiodinase enzymes.

-

Determine the protein concentration of the microsomal preparation (e.g., using a Bradford or BCA assay).

2. Deiodination Reaction:

-

In a microtiter plate or PCR tubes, combine the following in a total volume of 50 µl:

-

Microsomal protein (e.g., 60 µg for liver or kidney).[10]

-

Phosphate buffer (100 mM, pH 6.8) containing 1 mM EDTA.[10]

-

Dithiothreitol (DTT) as a cofactor (final concentration 40 mM).[10]

-

Substrate, such as reverse T3 (rT3), at a final concentration of 10 µM.[10]

-

Test compound ((+)-iopanoic acid) or a known inhibitor like propylthiouracil (B1679721) (PTU) for control wells.

-

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 2 hours) with constant shaking.[10]

3. Iodide Separation:

-

Terminate the reaction.

-

Apply 75 µl of the reaction mixture to a Dowex W50-X2 resin-filled microtiter format column.[10][11]

-

Elute the free iodide into a 96-deep well plate using a vacuum.[11]

4. Iodide Quantification (Sandell-Kolthoff Reaction):

-

Transfer an aliquot of the eluate to a new microtiter plate.

-

The Sandell-Kolthoff reaction is based on the iodine-catalyzed reduction of Ce(IV) to Ce(III) by As(III). The rate of decolorization of the yellow Ce(IV) is proportional to the iodide concentration.

-

Add the necessary reagents for the Sandell-Kolthoff reaction and measure the change in absorbance photometrically.[5][6]

5. Data Analysis:

-

Calculate the amount of iodide released per unit of protein per unit of time.

-

Determine the inhibitory effect of (+)-iopanoic acid by comparing the activity in the presence of the compound to the control.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Deiodinase Activity

LC-MS/MS offers a highly sensitive and specific alternative for measuring deiodinase activity by directly quantifying the substrate and product.[5][12]

1. Deiodination Reaction and Sample Preparation:

-

Perform the enzymatic reaction as described above.

-

Stop the reaction and precipitate proteins by adding trichloroacetic acid.[11]

-

Centrifuge the samples to pellet the precipitated protein.

-

Collect the supernatant for LC-MS/MS analysis.[11]

2. LC-MS/MS Analysis:

-

Inject the supernatant into an LC-MS/MS system.

-

Use an appropriate liquid chromatography method to separate the different iodothyronines.

-

Employ tandem mass spectrometry to detect and quantify the parent and product molecules based on their specific mass-to-charge ratios.

-

The turnover of the substrate (e.g., T4 or rT3) to its deiodinated product (e.g., T3 or 3,3'-T2) is measured.[12]

Conclusion

(+)-Iopanoic acid is a powerful modulator of thyroid hormone metabolism, primarily through its inhibitory action on deiodinase enzymes. This guide provides a comprehensive overview of its mechanism of action, quantitative effects on hormone levels, and detailed experimental protocols for its study. The provided visualizations offer a clear representation of the underlying biological pathways and experimental workflows. This information serves as a valuable resource for researchers and professionals in the fields of endocrinology, pharmacology, and drug development, facilitating further investigation into the complex regulation of thyroid hormone signaling and the therapeutic potential of deiodinase inhibitors.

References

- 1. What is the mechanism of Iopanoic Acid? [synapse.patsnap.com]

- 2. Iopanoic acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of the mechanistic linkages between iodothyronine deiodinase inhibition and impaired thyroid-mediated growth and development in Xenopus laevis using iopanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of iopanoic acid as substrate of type 1 deiodinase by a novel nonradioactive iodide-release assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Calorie restriction and iopanoic acid effects on thyroid hormone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Iopanoic acid is of minimal benefit in the treatment of severe hyperthyroidism: conclusions from a case study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effect of iopanoic acid on the regulation of thyrotropin secretion in euthyroid subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tentative Application of a Streamlined Protocol to Determine Organ-Specific Regulations of Deiodinase 1 and Dehalogenase Activities as Readouts of the Hypothalamus-Pituitary-Thyroid-Periphery-Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Deiodinase metabolism of thyroid hormones as measured by LC-MS/MS is altered by exposure to iopanoic acid in a rodent model | Risk Assessment Portal | US EPA [assessments.epa.gov]

An In-depth Technical Guide to the Solubility of (+)-Iopanoic Acid

This guide provides a comprehensive overview of the solubility of (+)-Iopanoic acid in dimethyl sulfoxide (B87167) (DMSO) and other common laboratory solvents. It is intended for researchers, scientists, and professionals in the field of drug development and life sciences who require detailed information on the physicochemical properties of this compound.

Introduction to (+)-Iopanoic Acid

Iopanoic acid is an iodine-containing organic compound.[1][2][3] It is a white to yellowish-white crystalline powder with a faint, characteristic odor.[1][3] Historically, it has been utilized as a radiocontrast agent for cholecystography (X-ray examination of the gallbladder).[2][4] In research settings, it is also known for its role as an inhibitor of the enzyme 5'-deiodinase.[4][5] Understanding its solubility is critical for a wide range of applications, from in vitro assays to formulation development.

Quantitative Solubility Data

The solubility of (+)-Iopanoic acid varies significantly across different laboratory solvents. The following table summarizes the available quantitative data. It is important to note that factors such as temperature, the hygroscopic nature of the solvent (especially DMSO), and the use of sonication can influence solubility.[4][6]

| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes | Source(s) |

| DMSO | 250 | 437.88 | Ultrasonic assistance may be needed. The hygroscopic nature of DMSO can significantly impact solubility; using newly opened DMSO is recommended. | [4] |

| DMSO | 100 | 175.15 | Moisture-absorbing DMSO can reduce solubility. | [7] |

| DMSO | 90 | 157.64 | [5] | |

| DMSO | 55 | 96.33 | Sonication is recommended. | [6] |

| Ethanol (~750 g/l TS) | ~750 | Not specified | Soluble. | [1] |

| Ethanol (95%) | Soluble | Not specified | [8] | |

| Ethanol | <1 | Not specified | Slightly soluble or insoluble. | [5] |

| Acetone | Soluble | Not specified | [1][2][3][8] | |

| Methanol | Soluble | Not specified | [9] | |

| Water | Practically Insoluble | Not specified | [1][2][3][8][10] | |

| Water (37 °C) | 0.3483 | Not specified | [2][9] | |

| Chloroform | Soluble | Not specified | [10][11][12] | |

| Diethyl Ether | Soluble | Not specified | [11][12] | |

| Diethyl Ether | Sparingly Soluble | Not specified | [8] | |

| Dilute Alkali Hydroxide Solutions | Soluble | Not specified | Dissolves in solutions of alkali hydroxides. | [1][8][10] |

| Acetic Acid (100%) | Sparingly Soluble | Not specified | [8] |

Note: Discrepancies in reported solubility values can arise from different experimental conditions and methodologies.

Experimental Protocol for Solubility Determination

While specific experimental details for determining the solubility of (+)-Iopanoic acid are not extensively published, a general gravimetric method, commonly employed for such assessments, is described below. This protocol is based on standard laboratory procedures for measuring the solubility of a solid compound in a solvent.

Objective: To determine the saturation solubility of (+)-Iopanoic acid in a given solvent at a specific temperature.

Materials:

-

(+)-Iopanoic acid

-

Selected laboratory solvent (e.g., DMSO, ethanol)

-

Analytical balance (accuracy ±0.0001 g)

-

Thermostatic shaker or water bath

-

Centrifuge

-

Vials with screw caps

-

Syringe with a filter (e.g., 0.22 µm PTFE)

-

Pre-weighed sample collection vials

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of (+)-Iopanoic acid to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that saturation is reached. Continuous agitation is necessary to facilitate dissolution.

-

Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to prevent the transfer of any solid particles.

-

Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed collection vial. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven until the dissolved solid is completely dry.

-

Mass Determination: Weigh the collection vial containing the dried solid. The mass of the dissolved (+)-Iopanoic acid is the difference between this final weight and the initial weight of the empty vial.

-

Calculation of Solubility: Calculate the solubility in mg/mL by dividing the mass of the dried solid by the volume of the supernatant collected.

Visualizing Experimental and Logical Relationships

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of (+)-Iopanoic acid.

References

- 1. cdn.who.int [cdn.who.int]

- 2. Page loading... [guidechem.com]

- 3. scribd.com [scribd.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. adooq.com [adooq.com]

- 6. Iopanoic acid | TargetMol [targetmol.com]

- 7. selleckchem.com [selleckchem.com]

- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 9. Iopanoic acid | 96-83-3 [chemicalbook.com]

- 10. Iopanoic Acid | C11H12I3NO2 | CID 3735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Iopanoic Acid | 96-83-3 | TCI EUROPE N.V. [tcichemicals.com]

- 12. Iopanoic Acid | 96-83-3 | TCI AMERICA [tcichemicals.com]

An In-depth Technical Guide to Utilizing (+)-Iopanoic Acid for the Study of Iodothyronine Deiodinases

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (+)-iopanoic acid as a tool for investigating the function and inhibition of iodothyronine deiodinases. It covers the mechanism of action, quantitative inhibition data, detailed experimental protocols, and the signaling pathways influenced by these enzymes.

Introduction to Iodothyronine Deiodinases

Iodothyronine deiodinases are a family of selenoenzymes that are critical for the regulation of thyroid hormone activity. These enzymes control the activation and inactivation of thyroid hormones by removing specific iodine atoms from the thyronine molecule. The three main types of deiodinases are:

-

Type 1 Deiodinase (D1): Primarily located in the liver, kidneys, and thyroid, D1 is involved in both the activation of thyroxine (T4) to the biologically active triiodothyronine (T3) and the inactivation of thyroid hormones. It is thought to be the main source of circulating T3.

-

Type 2 Deiodinase (D2): Found in the brain, pituitary gland, brown adipose tissue, and skeletal muscle, D2 is responsible for the localized intracellular conversion of T4 to T3. This tissue-specific regulation of T3 levels is crucial for modulating thyroid hormone signaling in a cell-specific manner.

-

Type 3 Deiodinase (D3): As the primary inactivating deiodinase, D3 converts T4 to reverse T3 (rT3) and T3 to T2, both of which are biologically inactive. It is highly expressed during embryonic development and in the placenta, where it protects the fetus from excessive maternal thyroid hormone exposure.

The precise control of thyroid hormone levels by deiodinases is vital for normal development, growth, and metabolism. Dysregulation of deiodinase activity has been implicated in various pathological conditions, making these enzymes important targets for research and drug development.

(+)-Iopanoic Acid as a Tool for Deiodinase Research

Iopanoic acid is an iodine-containing compound that has been historically used as a contrast agent for X-ray imaging. It is also a well-characterized inhibitor of iodothyronine deiodinases, making it a valuable tool for studying the physiological roles of these enzymes. Iopanoic acid acts as a competitive inhibitor of both D1 and D2, and in some contexts, it is considered a pan-inhibitor of all three deiodinases.[1] It is important to note that iopanoic acid is a chiral molecule, and while its enantiomers have been synthesized, there is a lack of publicly available data directly comparing the inhibitory potency of the (+)- and (-)-enantiomers. Therefore, the data presented in this guide pertains to the racemic mixture of iopanoic acid unless otherwise specified. Interestingly, besides being an inhibitor, iopanoic acid can also serve as a substrate for D1.[2]

Quantitative Inhibition Data

The inhibitory potency of iopanoic acid against human deiodinases has been determined in vitro. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. It is important to note that in some in vitro assays, iopanoic acid did not show inhibition of human or Xenopus laevis D3, while in vivo studies in rodents suggest it acts as a pan-inhibitor.[1][3]

| Enzyme Target | Species | Inhibitor | IC50 (µM) |

| Type 1 Deiodinase (D1) | Human | Iopanoic Acid | 97 |

| Type 2 Deiodinase (D2) | Human | Iopanoic Acid | 231 |

| Type 3 Deiodinase (D3) | Human | Iopanoic Acid | No inhibition observed in some in vitro assays |

Data sourced from in vitro studies using recombinant human enzymes.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of iopanoic acid to study deiodinase inhibition.

Recombinant Human Deiodinase Expression and Microsomal Preparation

To obtain a reliable source of deiodinase activity for in vitro assays, recombinant human D1, D2, and D3 can be expressed in a suitable cell line, such as HEK293 cells.[3]

Materials:

-

HEK293 cells

-

Expression vectors containing the full-length cDNA for human D1, D2, or D3

-

Transfection reagent

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Homogenization buffer (e.g., 0.25 M sucrose, 10 mM HEPES, pH 7.0, 1 mM EDTA)

-

Ultracentrifuge

Procedure:

-

Cell Culture and Transfection: Culture HEK293 cells to ~80% confluency. Transfect the cells with the appropriate deiodinase expression vector using a suitable transfection reagent according to the manufacturer's instructions.

-

Cell Harvest: After 48-72 hours of expression, wash the cells with ice-cold PBS and harvest by scraping.

-

Homogenization: Resuspend the cell pellet in ice-cold homogenization buffer and homogenize using a Dounce homogenizer or sonicator.

-

Differential Centrifugation: Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet nuclei and mitochondria.

-

Microsome Isolation: Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction.

-

Resuspension and Storage: Discard the supernatant and resuspend the microsomal pellet in a suitable buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay). Aliquot and store the microsomal preparations at -80°C until use.

In Vitro Deiodinase Inhibition Assay using LC-MS/MS

This method allows for the precise quantification of deiodinase activity by measuring the production of thyroid hormone metabolites.

Materials:

-

Recombinant human deiodinase microsomal preparations (D1, D2, or D3)

-

Iopanoic acid stock solution (in DMSO)

-

Thyroid hormone substrates:

-

For D1: reverse T3 (rT3)

-

For D2: thyroxine (T4)

-

For D3: triiodothyronine (T3)

-

-

Assay buffer (e.g., 100 mM potassium phosphate, 1 mM EDTA, pH 7.2)

-

Cofactor: Dithiothreitol (DTT)

-

Internal standards (e.g., 13C-labeled T3, T2, rT3)

-

Stop solution (e.g., 4% formic acid in acetonitrile)

-

LC-MS/MS system

Procedure:

-

Reaction Setup: In a 96-well plate, combine the microsomal preparation, assay buffer, and varying concentrations of iopanoic acid (or vehicle control).

-

Initiate Reaction: Add the substrate and DTT to initiate the enzymatic reaction. The final reaction volume is typically 100-200 µL.[1]

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60-180 minutes), ensuring the reaction is within the linear range.[4]

-

Stop Reaction: Terminate the reaction by adding an equal volume of ice-cold stop solution containing the internal standards.[4]

-

Sample Preparation: Centrifuge the plate to pellet precipitated proteins. Transfer the supernatant for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Inject the samples into an LC-MS/MS system equipped with a suitable column for separating thyroid hormones. Monitor the production of the specific metabolite for each enzyme (e.g., T2 for D1 acting on rT3, T3 for D2, and T2 for D3 acting on T3).

-

Data Analysis: Quantify the amount of product formed by comparing the peak areas of the analyte to the internal standard. Calculate the percent inhibition for each concentration of iopanoic acid and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathways and Visualizations

Iopanoic acid-mediated inhibition of deiodinases can be used to probe the role of local thyroid hormone concentrations in various signaling pathways. The expression and activity of deiodinases, particularly D2 and D3, are regulated by several key signaling cascades.

Thyroid Hormone Metabolism and Deiodinase Action

The following diagram illustrates the central role of deiodinases in activating and inactivating thyroid hormones.

Caption: Overview of thyroid hormone metabolism by deiodinases and inhibition by (+)-Iopanoic Acid.

Experimental Workflow for Deiodinase Inhibition Studies

The logical flow of an experiment to determine the inhibitory potential of a compound like (+)-iopanoic acid is depicted below.

Caption: Experimental workflow for assessing deiodinase inhibition by (+)-Iopanoic Acid.

Upstream Regulatory Signaling Pathways

Hedgehog Signaling Pathway:

The Hedgehog (Hh) signaling pathway, crucial during embryonic development, also regulates deiodinase expression. For instance, Sonic hedgehog (Shh) can induce D3 expression, leading to a localized hypothyroid state.

Caption: Hedgehog signaling pathway leading to increased D3 expression and T3 inactivation.

cAMP/PKA Signaling Pathway:

The cyclic AMP (cAMP) signaling pathway is a key regulator of D2 expression. Activation of G-protein coupled receptors (GPCRs) leads to the production of cAMP, activation of Protein Kinase A (PKA), and subsequent phosphorylation of transcription factors like CREB, which upregulates D2 gene expression.

Caption: cAMP/PKA signaling pathway leading to increased D2 expression and T3 activation.

Conclusion and Future Directions

(+)-Iopanoic acid is a powerful and widely used tool for the in vitro and in vivo study of iodothyronine deiodinases. Its ability to inhibit D1 and D2 allows researchers to dissect the specific roles of these enzymes in controlling local and systemic thyroid hormone concentrations. The experimental protocols and pathway diagrams provided in this guide offer a framework for designing and interpreting experiments aimed at understanding the complex regulation of thyroid hormone signaling.

A significant knowledge gap remains concerning the stereospecific effects of iopanoic acid's enantiomers. Future research should focus on characterizing the inhibitory profiles of (+)-iopanoic acid and (-)-iopanoic acid individually. This would provide more precise tools for deiodinase research and could potentially lead to the development of more selective inhibitors for therapeutic applications. Furthermore, the development of isoform-specific inhibitors with improved potency and selectivity will be crucial for advancing our understanding of the distinct physiological roles of each deiodinase in health and disease.

References

- 1. Protein Expression and Purification [protocols.io]

- 2. academic.oup.com [academic.oup.com]

- 3. endocrine-abstracts.org [endocrine-abstracts.org]

- 4. Characterization of the mechanistic linkages between iodothyronine deiodinase inhibition and impaired thyroid-mediated growth and development in Xenopus laevis using iopanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of Gallbladder Imaging: A Technical Deep Dive into (+)-Iopanoic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Iopanoic acid, a tri-iodinated benzene (B151609) derivative, holds a significant place in the annals of medical diagnostics and endocrinology. Initially introduced in the 1950s as an oral cholecystographic agent under the trade name Telepaque, it revolutionized the visualization of the gallbladder and biliary tract, offering a non-invasive window into a previously opaque region of the human body.[1][2] Beyond its pivotal role in radiology, subsequent research unveiled its potent ability to modulate thyroid hormone metabolism, leading to its application in the management of thyrotoxicosis. This technical guide provides a comprehensive overview of the discovery, historical research applications, and underlying mechanisms of (+)-iopanoic acid, tailored for an audience of researchers, scientists, and drug development professionals.

Discovery and Historical Context

The development of oral cholecystography in 1924 by American surgeons Evarts Ambrose Graham and Warren Henry Cole laid the groundwork for the non-invasive diagnosis of gallbladder diseases.[3][4] The initial contrast agents, however, had limitations. The 1950s marked a significant advancement with the introduction of iopanoic acid, a novel and effective oral contrast agent.[1] Its high iodine content and physiological pathway—absorption from the intestine, excretion by the liver into the bile, and concentration in the gallbladder—allowed for clear radiographic visualization of the gallbladder and the detection of radiolucent gallstones.[2][3]

While its primary use was in diagnostic imaging, researchers later discovered its profound impact on thyroid function. This led to its off-label use in the treatment of hyperthyroidism, particularly in preparing thyrotoxic patients for surgery.[4][5] Although newer imaging modalities and thyroid-specific medications have largely superseded its use, the study of iopanoic acid continues to offer valuable insights into hepatobiliary physiology and thyroid hormone regulation.

Physicochemical Properties and Synthesis

Iopanoic acid is a light yellowish-white, crystalline powder with a faint, characteristic odor.[6] It is practically insoluble in water but soluble in ethanol (B145695) and acetone, and it dissolves in solutions of alkali hydroxides.

Applications in Cholecystography

The primary historical application of iopanoic acid was as a contrast agent for oral cholecystography.[2] The high atomic number of its three iodine atoms effectively absorbed X-rays, rendering the gallbladder radiopaque.[7]

Quantitative Data on Cholecystography Efficacy

| Study Parameter | Iopanoic Acid (3g) | Iopanoic Acid (6g, fractionated) | Iopronic Acid (4.5g) | Sodium Ipodate (B1211876) (6g, fractionated) | Reference |

| Good to Excellent Gallbladder Opacification (1st dose) | 42% | - | 44% | - | [8] |

| Good to Excellent Gallbladder Opacification (2nd dose) | 34% | - | 29% | - | [8] |

| Abnormal Gallbladder Finding Confirmation at Surgery | - | 100% (of 46 subjects) | - | - | [9] |

| Bile Duct Visualization | Better than sodium ipodate (P < 0.05) | - | - | - | [9] |

| Adverse Reactions | - | Twice as common as sodium ipodate (P < 0.01) | Significantly less than iopanoic acid | - | [9][10] |

| Maximum Iodine Concentration in Bile | 10 mg I/ml | - | 10 mg I/ml | - | [11] |

| Percentage of Administered Dose Recovered from Gallbladder | 19% | - | 19% | - | [11] |

Experimental Protocol: Oral Cholecystography

A standard historical protocol for oral cholecystography using iopanoic acid involved the following steps:

-

Patient Preparation: The patient would consume a fat-free evening meal the day before the procedure.

-

Contrast Administration: Approximately 10-12 hours before the scheduled X-ray, the patient would orally ingest 3 grams of iopanoic acid (typically as six 500 mg tablets), taken one at a time with water.

-

Fasting: The patient would remain NPO (nothing by mouth) after taking the tablets until the procedure.

-

Radiographic Imaging: A series of X-ray images of the abdomen, focusing on the gallbladder area, would be taken. This often included prone, supine, and erect views.

-

Post-Fatty Meal Imaging: In some cases, the patient would be given a fatty meal to stimulate gallbladder contraction, followed by another series of X-rays to assess gallbladder function.[12]

Experimental Workflow: Oral Cholecystography

Applications in Hyperthyroidism Research

Iopanoic acid's second major, albeit off-label, application was in the rapid management of hyperthyroidism and thyrotoxicosis.[4][13] Its mechanism of action is distinct from traditional antithyroid drugs.

Mechanism of Action in Thyroid Hormone Metabolism

Iopanoic acid is a potent inhibitor of the 5'-deiodinase enzymes (Type 1 and Type 2), which are responsible for the peripheral conversion of the prohormone thyroxine (T4) to the more biologically active triiodothyronine (T3).[7][14] By blocking this conversion, iopanoic acid rapidly reduces serum T3 levels, leading to a swift improvement in the clinical symptoms of hyperthyroidism.[15][16] Interestingly, research has also shown that iopanoic acid can act as a substrate for Type 1 deiodinase.[14][17]

Signaling Pathway: Inhibition of T4 to T3 Conversion

Quantitative Data on Thyrotoxicosis Treatment

| Study Population | Iopanoic Acid Dosage | Duration of Treatment | Mean Initial Free T3 | Mean Final Free T3 | Time to Euthyroidism | Reference |

| Amiodarone-Induced Thyrotoxicosis (n=7) | 1 g/day | Mean of 13 days | 20 ± 16.7 pmol/L | 6 ± 2 pmol/L (P = 0.0004) | 7-20 days | [15] |

| Graves' Disease (n=5) | Not specified | Mean of 13.6 days | Not specified | Within reference range (100% of patients) | 10-20 days | [5] |

| Neonatal Thyrotoxicosis (n=5) | 250-500 mg every 3-4 days | Until maternal TSI metabolized | Not specified | Dramatically decreased | 24-72 hours | [13] |

| Thyrotoxicosis (n=5) | 1 g/day | 21 days | Not specified | Normal levels by 96 hours | - | [16] |

| Type II Amiodarone-Induced Thyrotoxicosis (n=6) | Not specified | 7 days | 0.75 ± 0.20 ng/dl | 0.46 ± 0.10 ng/dl (P < 0.01) | - | [18] |

Experimental Protocol: Pre-Surgical Management of Thyrotoxicosis

A representative protocol for the use of iopanoic acid in the pre-operative setting for patients with thyrotoxicosis is as follows:

-

Patient Selection: Patients with uncontrolled hyperthyroidism, particularly those intolerant to thionamides, were candidates.

-

Dosage and Administration: Iopanoic acid was typically administered orally at a dose of 1 gram per day.

-

Monitoring: Serum free T3 and T4 levels were closely monitored.

-

Duration of Treatment: Treatment continued until serum free T3 levels normalized, which typically occurred within 10 to 20 days.[5]

-

Timing of Surgery: Thyroidectomy was performed once the patient was biochemically euthyroid, as indicated primarily by normalized T3 levels.[5]

Conclusion

(+)-Iopanoic acid stands as a testament to the serendipitous nature of drug discovery and the evolution of medical practice. From its intended role as a diagnostic aid that first illuminated the gallbladder for surgeons and radiologists, it emerged as a powerful therapeutic agent for the rapid control of hyperthyroidism. While its clinical applications have been largely replaced by more modern and targeted technologies and pharmaceuticals, the study of its mechanisms continues to provide valuable insights for researchers in fields ranging from medical imaging to endocrinology and drug development. The historical data and protocols outlined in this guide serve as a valuable resource for understanding the foundational research that has shaped our current approaches to gallbladder disease and thyroid disorders.

References

- 1. Diagnostics in a Surgeon's Pocket-The History of Telepaque and Oral Cholecystograms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is Iopanoic Acid used for? [synapse.patsnap.com]

- 3. Cholecystography - Wikipedia [en.wikipedia.org]

- 4. radiopaedia.org [radiopaedia.org]

- 5. endocrine-abstracts.org [endocrine-abstracts.org]

- 6. Iopanoic Acid | C11H12I3NO2 | CID 3735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Iopanoic Acid? [synapse.patsnap.com]

- 8. Clinical Comparison of Two Contrast Agents for Oral Cholecystography: Radiologic Efficacy and Drug Safety of Iopanoic Acid and Iopronic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fractionated dose cholecystography: a comparison between iopanoic acid and sodium ipodate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparison of oral cholecystopaques: iopronic acid vs. iopanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Gallbladder density and iodine concentration in humans during oral cholecystography. A comparison of iopanoic acid and iopronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Iopanoic acid in the management of neonatal Graves' disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Iopanoic acid - Wikipedia [en.wikipedia.org]

- 15. Preparation with iopanoic acid rapidly controls thyrotoxicosis in patients with amiodarone-induced thyrotoxicosis before thyroidectomy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. academic.oup.com [academic.oup.com]

- 18. Treatment of type II amiodarone-induced thyrotoxicosis by either iopanoic acid or glucocorticoids: a prospective, randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]

(+)-Iopanoic Acid Stereoisomer Specific Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iopanoic acid, a tri-iodinated aromatic compound, has a history of use as a radiocontrast agent for cholecystography. Beyond its imaging applications, it is a well-documented inhibitor of the deiodinase enzymes (DIOs), which are crucial for the activation and inactivation of thyroid hormones.[1][2] Specifically, iopanoic acid inhibits the conversion of thyroxine (T4) to the more biologically active triiodothyronine (T3) by blocking the action of type 1 and type 2 deiodinases (DIO1 and DIO2).[2][3] This inhibitory action has led to its investigation as a therapeutic agent for hyperthyroidism.[4]

Iopanoic acid possesses a chiral center and therefore exists as a racemic mixture of two enantiomers: (+)-iopanoic acid and (-)-iopanoic acid. While it is widely acknowledged in stereochemistry that enantiomers can exhibit significantly different pharmacological and toxicological profiles, a comprehensive review of the scientific literature reveals a notable gap in the specific biological activities of the individual stereoisomers of iopanoic acid. To date, published research has predominantly focused on the effects of the racemic mixture. This guide provides a detailed overview of the known activities of iopanoic acid, with the explicit acknowledgment that stereoisomer-specific quantitative data is not currently available in the public domain.

Core Biological Activity: Deiodinase Inhibition

The primary mechanism of action for iopanoic acid in the context of thyroid hormone regulation is the inhibition of deiodinase enzymes. These selenoenzymes play a critical role in maintaining local and systemic thyroid hormone homeostasis.

-

Type 1 Deiodinase (DIO1): Primarily located in the liver, kidneys, and thyroid, DIO1 is responsible for both the outer and inner ring deiodination of thyroid hormones, contributing to the circulating pool of T3 and clearing reverse T3 (rT3).

-

Type 2 Deiodinase (DIO2): Found in tissues such as the brain, pituitary, and brown adipose tissue, DIO2 exclusively performs outer ring deiodination, converting T4 to T3, thereby regulating intracellular T3 concentrations.[5]

-

Type 3 Deiodinase (DIO3): This enzyme inactivates thyroid hormones by removing an inner ring iodine from T4 and T3, producing rT3 and T2, respectively.[5]

Iopanoic acid acts as a competitive inhibitor of both DIO1 and DIO2.[3] Interestingly, it has also been identified as a substrate for DIO1, meaning the enzyme can metabolize iopanoic acid itself.[6][7]

Quantitative Data on Deiodinase Inhibition (Racemic Mixture)

The following table summarizes the available quantitative data on the inhibitory activity of racemic iopanoic acid against human deiodinase enzymes.

| Enzyme | Substrate | Inhibitor | IC50 (µM) | Reference |

| Human DIO1 | rT3 | Iopanoic Acid | 97 | [5] |

| Human DIO2 | T4 | Iopanoic Acid | 231 | [5] |

| Human DIO3 | T3 | Iopanoic Acid | No inhibition observed | [5] |

Impact on Thyroid Hormone Transport

Experimental Protocols

Deiodinase Inhibition Assay (Non-Radioactive Iodide Release Assay)

This protocol is adapted from a method that measures the iodide released from the deiodination of a substrate, which then catalyzes the Sandell-Kolthoff reaction.[7][8]

Materials:

-

Microsomal preparations containing deiodinase enzymes (e.g., from human liver for DIO1)

-

Substrate: reverse T3 (rT3) for DIO1, T4 for DIO2

-

Iopanoic acid (racemic mixture)

-

Dithiothreitol (DTT)

-

Potassium phosphate (B84403) buffer

-

EDTA

-

Propylthiouracil (PTU) as a specific DIO1 inhibitor (for control)

-

Arsenious acid solution

-

Ceric ammonium (B1175870) sulfate (B86663) solution

-

96-well microplates

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, prepare reaction mixtures containing potassium phosphate buffer, EDTA, DTT, and the microsomal enzyme preparation.

-

Inhibitor Addition: Add varying concentrations of iopanoic acid (or PTU for control wells) to the reaction mixtures. Include a vehicle control (e.g., DMSO).

-

Initiation of Reaction: Start the reaction by adding the substrate (rT3 or T4).

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., perchloric acid).

-